An In-depth Technical Guide to Benzyl-PEG5-Ots: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Benzyl-PEG5-Ots: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG5-Ots, also known as Benzyl-pentaethylene glycol-tosylate, is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in modern drug discovery, particularly in the field of targeted protein degradation. This heterobifunctional linker possesses a benzyl ether at one terminus and a tosylate group at the other, connected by a flexible five-unit ethylene glycol chain. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to various molecules. The benzyl group acts as a stable protecting group for the other end of the PEG chain, while the PEG linker itself imparts increased hydrophilicity and favorable pharmacokinetic properties to the resulting conjugates.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Benzyl-PEG5-Ots. It includes detailed experimental protocols for its synthesis and use, alongside visual diagrams to illustrate reaction pathways and experimental workflows, aiming to equip researchers with the necessary information to effectively utilize this versatile molecule in their drug development endeavors.
Chemical Structure and Properties
The chemical structure of Benzyl-PEG5-Ots consists of a benzyl group (C6H5CH2-), a pentaethylene glycol linker (-O(CH2CH2O)5-), and a tosylate group (-SO2C6H4CH3).
Table 1: Physicochemical Properties of Benzyl-PEG5-Ots
| Property | Value | Source |
| Molecular Formula | C24H34O8S | [1] |
| Molecular Weight | 482.59 g/mol | [1] |
| CAS Number | 129086-10-8 | [1] |
| Appearance | Colorless to light yellow oily liquid | [2] |
| Density | ~1.172 g/cm³ | [1] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in DMSO | [3] |
Table 2: Storage and Stability
| Condition | Duration | Source |
| -20°C (Powder/Pure form) | 2-3 years | [1][3] |
| 4°C (in DMSO) | 2 weeks | [3] |
| -80°C (in DMSO) | 6 months | [3] |
| -20°C (in solvent) | 1 month | [1] |
Applications in Drug Development
The primary application of Benzyl-PEG5-Ots is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex. The PEG component of Benzyl-PEG5-Ots enhances the solubility and cell permeability of the resulting PROTAC.
Experimental Protocols
Synthesis of Benzyl-PEG5-Ots from Benzyl-PEG5-alcohol
The synthesis of Benzyl-PEG5-Ots is achieved through the tosylation of its precursor, Benzyl-PEG5-alcohol. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
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Benzyl-PEG5-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Dissolve Benzyl-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution, followed by the addition of DMAP (0.1 eq, if used).
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Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
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Stir the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude Benzyl-PEG5-Ots by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
General Protocol for PROTAC Synthesis using Benzyl-PEG5-Ots
This protocol describes a general workflow for conjugating a target protein ligand (containing a nucleophilic group, e.g., a primary amine or a phenol) to an E3 ligase ligand (pre-functionalized with a nucleophile) using Benzyl-PEG5-Ots as the linker.
Step 1: Conjugation of Target Protein Ligand to Benzyl-PEG5-Ots
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Dissolve the target protein ligand (containing a primary amine or phenol, 1.0 eq) and Benzyl-PEG5-Ots (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DMSO).
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
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Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the resulting intermediate (Target Ligand-PEG5-Benzyl) by flash column chromatography or preparative HPLC.
Step 2: Deprotection of the Benzyl Group (if necessary)
The benzyl group can be removed by hydrogenolysis to reveal a terminal hydroxyl group on the PEG linker, which can then be further functionalized if needed.
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Dissolve the Target Ligand-PEG5-Benzyl intermediate in a suitable solvent (e.g., methanol or ethanol).
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Add a palladium catalyst, such as 10% Pd/C.
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Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.
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Monitor the reaction by LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product (Target Ligand-PEG5-OH).
Step 3: Conjugation to the E3 Ligase Ligand
The final PROTAC molecule is assembled by coupling the linker-conjugated target protein ligand to the E3 ligase ligand.
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Activate the terminal hydroxyl group of the Target Ligand-PEG5-OH intermediate (e.g., by converting it to a mesylate or tosylate) or the carboxyl group of an E3 ligase ligand using standard coupling reagents (e.g., HATU, HOBt).
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React the activated intermediate with the corresponding E3 ligase ligand (containing a nucleophilic handle) in the presence of a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).
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Stir the reaction at room temperature until completion, as monitored by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Caption: Synthesis of Benzyl-PEG5-Ots via tosylation of Benzyl-PEG5-alcohol.
Caption: General workflow for PROTAC synthesis using Benzyl-PEG5-Ots.
